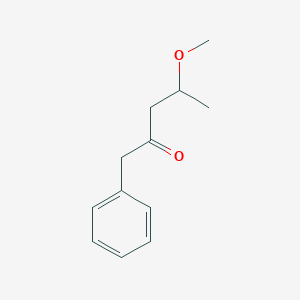![molecular formula C16H22N2O B12522896 N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide CAS No. 799254-10-7](/img/structure/B12522896.png)
N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a hept-1-yn-1-yl group and a methylamino group attached to a phenyl ring, which is further connected to an acetamide group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide typically involves the reaction of 5-(Hept-1-YN-1-YL)-2-nitroaniline with methylamine, followed by reduction and acetylation. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or phenyl derivatives.
Scientific Research Applications
N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved could include signal transduction pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide
- N-(prop-2-yn-1-yl)-o-phenylenediamines
- N-(penta-2,4-diyn-1-yl)-o-phenylenediamines
Uniqueness
This compound is unique due to its specific structural features, such as the hept-1-yn-1-yl group and the methylamino group
Properties
CAS No. |
799254-10-7 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
N-[5-hept-1-ynyl-2-(methylamino)phenyl]acetamide |
InChI |
InChI=1S/C16H22N2O/c1-4-5-6-7-8-9-14-10-11-15(17-3)16(12-14)18-13(2)19/h10-12,17H,4-7H2,1-3H3,(H,18,19) |
InChI Key |
DRXIRMZELIZVFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC(=C(C=C1)NC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3,5-bis[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12522847.png)
![N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide](/img/structure/B12522855.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)

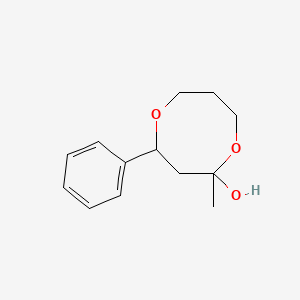
![1,3-Bis(2H-1,3-dithiol-2-ylidene)-1,3,4,9-tetrahydrothieno[3,4-b]quinoxaline](/img/structure/B12522873.png)
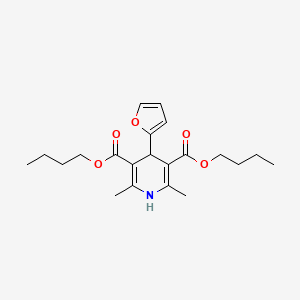

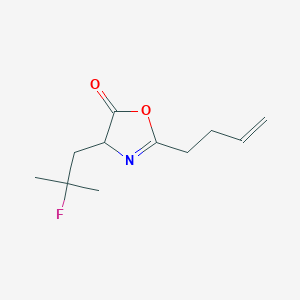
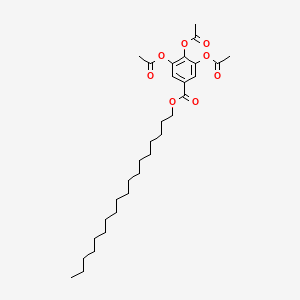
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
